molecular formula C14H23F3N4O4S2 B2632676 1-((3,3,3-trifluoropropyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1904115-48-5

1-((3,3,3-trifluoropropyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2632676
CAS RN: 1904115-48-5
M. Wt: 432.48
InChI Key: QOKDTFGNGPVUJB-UHFFFAOYSA-N
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Description

1-((3,3,3-trifluoropropyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C14H23F3N4O4S2 and its molecular weight is 432.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

1-((3,3,3-trifluoropropyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane and its derivatives play a significant role in organic synthesis. They are used as trifluoromethylated synthons in reactions with diazo compounds, leading to various substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. These compounds are crucial in 1,3-dipolar cycloaddition reactions, providing an efficient pathway to synthesize trifluoromethyl-pyrrolidines (Plancquaert et al., 1996).

Synthesis of Diazepane Systems

The compound is used in the synthesis of diazepane or diazocane systems. Using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones can be obtained. This method represents a short, efficient approach to synthesizing complex diazepane systems (Banfi et al., 2007).

Synthesis of Functionalized Indole-3-yl Pyrazole Derivatives

In pharmaceutical research, this compound's derivatives are used for synthesizing novel pyrazolo[1,5-a]pyrimidines and other polyfunctionally substituted imidazo[1,2-b]pyrazole, pyrazolo[1,5-a][1,3,5]thiadiazine derivatives. These derivatives are of pharmaceutical interest, suggesting potential applications in drug development (El‐Mekabaty et al., 2017).

Application in Cycloaddition Reactions

This compound is significant in cycloaddition reactions. For instance, derivatives of 3,3,3-trifluoropropene are used in cycloaddition with diazomethane, facilitating the synthesis of 5-(trifluoromethyl)pyrazolines. This method represents a novel and efficient approach for synthesizing pyrazolines, which are important in various chemical syntheses (Wang et al., 2018).

Antioxidant Activity

Some derivatives of 1-((3,3,3-trifluoropropyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane exhibit antioxidant properties. Research on these compounds has shown promising radical scavenging activity, indicating their potential in developing antioxidant agents (Lavanya et al., 2014).

properties

IUPAC Name

1-(3,3,3-trifluoropropylsulfonyl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F3N4O4S2/c1-11-13(12(2)19(3)18-11)27(24,25)21-7-4-6-20(8-9-21)26(22,23)10-5-14(15,16)17/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKDTFGNGPVUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,3,3-trifluoropropyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

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